

4-Chloro-5-iodopyridin-2-amine IUPAC name and structure

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Compound of Interest

Compound Name: 4-Chloro-5-iodopyridin-2-amine

Cat. No.: B3024639

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An In-depth Technical Guide to 4-Chloro-5-iodopyridin-2-amine

This guide provides a comprehensive technical overview of **4-Chloro-5-iodopyridin-2-amine**, a halogenated pyridine derivative of significant interest to researchers and professionals in drug development and synthetic chemistry. We will delve into its fundamental chemical properties, logical synthetic approaches, applications as a versatile building block, and essential safety protocols, grounding all information in authoritative sources.

Core Chemical Identity and Structure

The precise arrangement of substituents on the pyridine ring is critical to the reactivity and utility of this molecule. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **4-chloro-5-iodopyridin-2-amine**.^[1] This nomenclature unambiguously defines the positions of the amine (-NH₂), chloro (-Cl), and iodo (-I) groups on the central pyridine scaffold.

The structure consists of a six-membered pyridine ring with a nitrogen atom. An amine group is attached at position 2, a chloro group at position 4, and an iodo group at position 5. This specific substitution pattern creates a molecule with multiple reactive centers, making it a valuable intermediate in organic synthesis.

Caption: 2D representation of **4-Chloro-5-iodopyridin-2-amine**.

Key Identifiers and Physicochemical Properties

For unambiguous identification and characterization in a laboratory setting, the following identifiers and properties are essential.

Property	Value	Source
IUPAC Name	4-chloro-5-iodopyridin-2-amine	[1]
CAS Number	670253-37-9	[1]
Molecular Formula	C ₅ H ₄ ClIN ₂	[1][2][3]
Molecular Weight	254.46 g/mol	[2][3]
Appearance	Solid form	[2]
Canonical SMILES	<chem>C1=C(C(=CN=C1N)I)Cl</chem>	[1]
InChI Key	MBEBQNFTISDFJ-UHFFFAOYSA-N	[1][2]

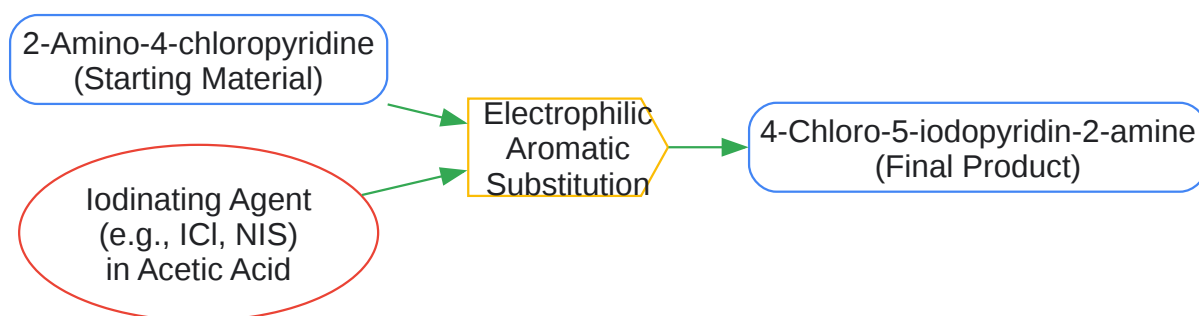
Synthetic Strategy: A Mechanistic Perspective

The synthesis of polysubstituted pyridines like **4-chloro-5-iodopyridin-2-amine** requires careful strategic planning due to the directing effects of the existing substituents on the aromatic ring. While a specific, published route for this exact isomer is not readily available, a logical synthetic pathway can be designed based on established methods for analogous compounds.[4][5]

A common and effective approach is electrophilic iodination of a pre-existing chloro-aminopyridine precursor. The amine group is a strong activating group and an ortho-, para-director, while the chloro group is a deactivating group but also an ortho-, para-director.

Proposed Synthetic Workflow

A plausible synthesis would begin with 2-amino-4-chloropyridine. The strong activating effect of the amine group at C2 directs electrophiles primarily to the C3 and C5 positions. The C5 position is sterically less hindered, making it the preferential site for iodination.



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Caption: Proposed workflow for the synthesis of **4-Chloro-5-iodopyridin-2-amine**.

Experimental Protocol Considerations (Exemplar)

Based on procedures for similar transformations, a representative protocol would involve the following steps:[4]

- **Reaction Setup:** Charge a round-bottom flask with the starting material, 2-amino-4-chloropyridine, and a suitable solvent such as glacial acetic acid.
- **Reagent Addition:** Slowly add an electrophilic iodine source, such as N-Iodosuccinimide (NIS) or Iodine monochloride (ICl), to the mixture at a controlled temperature. The causality here is to prevent runaway reactions and control regioselectivity.
- **Reaction Monitoring:** Heat the mixture (e.g., to 70°C) and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:** After cooling, quench the reaction by carefully neutralizing the acid with a base (e.g., sodium bicarbonate solution).
- **Extraction & Purification:** Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). The final purification is typically achieved via column chromatography on silica gel to isolate the desired product from any regioisomeric byproducts.

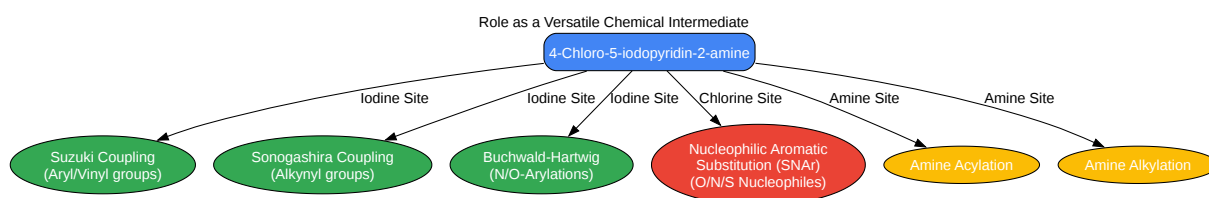
Applications in Drug Discovery and Chemical Synthesis

Halogenated heterocyclic compounds are cornerstones of modern medicinal chemistry.[6] The title compound, **4-Chloro-5-iodopyridin-2-amine**, is not merely an end-product but a highly valuable intermediate or "scaffold" for building more complex, biologically active molecules.[7] [8]

The molecule possesses three key points for diversification:

- The Amine Group: Can be acylated, alkylated, or used in coupling reactions to form new C-N bonds.
- The Chloro Group: Can be displaced via nucleophilic aromatic substitution (S_NAr).
- The Iodo Group: Is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

This multi-faceted reactivity allows for the systematic exploration of chemical space around the pyridinyl core, a privileged structure in many approved drugs.



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Caption: Reactivity sites of **4-Chloro-5-iodopyridin-2-amine** in synthesis.

The introduction of halogen atoms can significantly modulate a drug candidate's pharmacokinetic properties, such as lipophilicity and metabolic stability, making compounds like this essential tools for drug development professionals.^{[6][9]}

Safety, Handling, and Hazard Management

Scientific integrity demands a rigorous approach to safety. **4-Chloro-5-iodopyridin-2-amine** is classified as hazardous, and all handling must be performed with appropriate engineering controls and personal protective equipment (PPE).^[1]

GHS Hazard Classification

The compound is associated with the following Globally Harmonized System (GHS) hazard statements:

Hazard Code	Statement	Class	Signal Word
H302	Harmful if swallowed	Acute Toxicity, Oral (Cat. 4)	Danger
H312	Harmful in contact with skin	Acute Toxicity, Dermal (Cat. 4)	Danger
H315	Causes skin irritation	Skin Irritation (Cat. 2)	Danger
H318	Causes serious eye damage	Serious Eye Damage (Cat. 1)	Danger
H332	Harmful if inhaled	Acute Toxicity, Inhalation (Cat. 4)	Danger
H335	May cause respiratory irritation	STOT SE (Cat. 3)	Danger

Sources:^{[1][2][10]}

Self-Validating Safety Protocol

To ensure user safety, the following protocol must be implemented:

- Engineering Controls: All weighing and manipulation of the solid compound must be conducted within a certified chemical fume hood to prevent inhalation of dust.[\[10\]](#)[\[11\]](#) An eyewash station and safety shower must be immediately accessible.[\[11\]](#)
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield that conforms to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[\[11\]](#)
 - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly.[\[10\]](#)[\[11\]](#)
 - Body Protection: A lab coat is mandatory. Wear protective clothing to prevent skin exposure.[\[10\]](#)[\[11\]](#)
- Handling Procedures: Avoid creating dust.[\[11\]](#) Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.
- Emergency Procedures:
 - In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[\[10\]](#)
 - In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[\[10\]](#)
 - If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[\[10\]](#)
 - If swallowed: Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[\[10\]](#)

By adhering to this protocol, researchers create a self-validating system where risks are systematically minimized and controlled.

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References

- 1. 4-Chloro-5-iodopyridin-2-amine | C₅H₄ClIN₂ | CID 21949121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-5-iodopyridin-2-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 5. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 2,6-Dichloro-5-iodo-pyrimidine-4-amine () for sale [vulcanchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
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